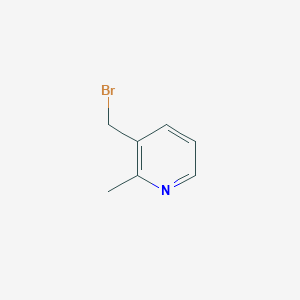

3-(Bromomethyl)-2-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in modern organic chemistry. nih.govnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile building block for a wide array of functional molecules. nih.gov Pyridine and its derivatives are fundamental components in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govlifechemicals.com

In the realm of medicinal chemistry, the pyridine motif is of paramount importance, being present in over 7,000 drug molecules. nih.gov Its ability to improve water solubility and act as a pharmacophore has led to its incorporation into a diverse range of therapeutic agents with activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govtandfonline.com The adaptability of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity. researchgate.net Beyond pharmaceuticals, pyridine derivatives are crucial in agrochemicals, functional materials, and as ligands in coordination chemistry and asymmetric catalysis. nih.gov

Overview of Halogenated Alkyl Pyridine Structures in Synthetic Methodologies

Halogenated alkyl pyridines are a significant class of intermediates in organic synthesis, offering a reactive handle for the introduction of various functional groups. nih.gov The presence of a halogen atom on an alkyl substituent attached to the pyridine ring, as seen in 3-(bromomethyl)-2-methylpyridine, creates a reactive electrophilic site. This "benzylic-like" halide exhibits enhanced reactivity in nucleophilic substitution reactions. ucalgary.cashaalaa.com

The carbon-halogen bond in these structures is polarized, rendering the carbon atom susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to their utility as building blocks for more complex molecular architectures. pipzine-chem.com Halogenated alkyl pyridines serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govpipzine-chem.com The ability to selectively introduce a halogen at a specific position on the alkyl chain, which is then readily displaced, provides a powerful and versatile strategy for the construction of a wide range of pyridine-containing target molecules. nih.govchemrxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEUJKKUJAYIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507020 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76915-53-2 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 3 Bromomethyl 2 Methylpyridine

Direct Bromination Approaches

Direct bromination serves as a primary route for the synthesis of 3-(Bromomethyl)-2-methylpyridine. This typically involves the selective halogenation of one of the methyl groups of a precursor molecule, 2,3-dimethylpyridine (also known as 2,3-lutidine). The key challenge lies in controlling the reaction to favor bromination on the desired methyl group.

Radical Bromination of Methyl-Substituted Pyridines

Radical bromination is a common strategy for converting benzylic C-H bonds to C-Br bonds, and this principle is extended to the methyl groups on pyridine (B92270) rings. masterorganicchemistry.com This type of reaction proceeds via a radical chain mechanism, which consists of initiation, propagation, and termination steps. ucalgary.ca The reaction is initiated by heat or UV light, which causes the homolytic cleavage of a radical initiator to form radicals. ucalgary.cayoutube.com These radicals then abstract a hydrogen atom from a methyl group on the pyridine ring, creating a more stable benzylic-type radical. This pyridine-methyl radical then reacts with a bromine source to form the bromomethylated product and a new radical, which continues the chain reaction. masterorganicchemistry.com

Application of N-Bromosuccinimide (NBS) Systems

N-Bromosuccinimide (NBS) is the most widely used reagent for the benzylic bromination of alkylpyridines. daneshyari.comwikipedia.org It is favored because it is a convenient and solid source of bromine that can maintain a low, constant concentration of elemental bromine (Br₂) and bromine radicals throughout the reaction. masterorganicchemistry.comwikipedia.org This low concentration is crucial for suppressing competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.com The reaction, often referred to as the Wohl-Ziegler reaction, involves refluxing the substrate (2,3-lutidine) with NBS in a suitable solvent, typically in the presence of a radical initiator. daneshyari.comwikipedia.org

Investigation of Initiator Systems and Solvent Effects (e.g., AIBN, CCl₄)

The efficiency of radical bromination is highly dependent on the choice of initiator and solvent.

Initiators : Radical initiators are compounds that easily decompose into free radicals upon heating or irradiation. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are the most common initiators used for these reactions. daneshyari.comwikipedia.org AIBN, for instance, decomposes upon heating to release nitrogen gas and two isobutyronitrile (B166230) radicals, which then initiate the chain reaction. youtube.com

Solvents : The choice of solvent is critical. Anhydrous carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for NBS brominations because it is non-polar and does not react with the brominating agent. daneshyari.comwikipedia.org Other non-polar solvents can also be employed. The reaction must be conducted under anhydrous conditions as the presence of water can lead to unwanted side reactions.

Table 1: Reaction components in the NBS bromination of 2,3-Lutidine (B1584814)

| Component | Role | Common Examples |

| Substrate | Starting material containing the target methyl group | 2,3-Dimethylpyridine (2,3-Lutidine) |

| Brominating Agent | Source of bromine radicals | N-Bromosuccinimide (NBS) |

| Initiator | Generates initial radicals to start the chain reaction | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) |

| Solvent | Provides a non-reactive medium for the reaction | Carbon Tetrachloride (CCl₄) |

Challenges in Regioselective Bromomethylation on Pyridine Rings

The primary challenge in synthesizing this compound from 2,3-lutidine is achieving regioselectivity. The pyridine ring contains two methyl groups, at positions 2 and 3, and the reaction must selectively target the methyl group at the 3-position.

The regioselectivity is governed by the electronic properties of the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and also influences the stability of adjacent radical intermediates. daneshyari.comacs.org This deactivating inductive effect is strongest at the positions closest to the nitrogen (alpha and gamma positions). Consequently, the methyl group at the 2-position is more deactivated than the methyl group at the 3-position. daneshyari.com Free radical bromination of unsymmetrical lutidines with a limited amount of NBS shows that bromination preferentially occurs on the methyl group furthest from the nitrogen atom. daneshyari.com In the case of 2,3-lutidine, this results in the formation of this compound.

Other challenges include preventing side reactions such as:

Dibromination : Where both methyl groups or the same methyl group twice are brominated. lookchem.com

Ring Bromination : Electrophilic substitution on the pyridine ring itself, although this is less favorable under radical conditions. researchgate.net

Alternative Bromination Reagents and Reaction Conditions

While NBS is the most common reagent, other brominating agents can be used. Direct bromination with elemental bromine (Br₂) in fuming sulfuric acid can be used to substitute the pyridine nucleus at moderate temperatures, but this is generally for ring bromination rather than side-chain bromination. researchgate.net For side-chain bromination, conditions must be carefully controlled to favor the radical pathway, such as using UV light. However, using Br₂ directly makes it harder to maintain the low bromine concentration needed to prevent electrophilic addition side reactions. masterorganicchemistry.com

Industrial Scale Synthetic Methodologies for Bromomethylpyridines

On an industrial scale, the direct bromination of lutidines can be problematic due to difficulties in controlling regioselectivity and the formation of byproducts that are hard to separate. lookchem.com This can lead to low yields of the desired pure monobromo product. lookchem.com

To overcome these issues, alternative multi-step synthetic routes are often preferred for large-scale production. One such reported method starts with 5-methylnicotinic acid. lookchem.comresearchgate.net This approach offers better control and avoids the formation of regioisomers.

The general steps are:

Esterification : 5-methylnicotinic acid is converted to its methyl ester, for example, methyl 5-methylnicotinate. lookchem.com

Reduction : The ester is then reduced to the corresponding alcohol, (5-methylpyridin-3-yl)methanol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder and safer reagents like sodium borohydride (B1222165) are more suitable for large-scale preparations. lookchem.com

Bromination : The resulting alcohol is converted to the final product, 3-(bromomethyl)-5-methylpyridine (B105789) (a regioisomer of the target compound), using a brominating agent like hydrobromic acid. lookchem.com A similar strategy could be envisioned starting from 2-methylnicotinic acid to obtain the desired this compound.

This multi-step approach, while longer, provides a more reliable and scalable method for producing specific bromomethylpyridine isomers with high purity.

Continuous Flow Processes in Bromomethylpyridine Synthesis

Continuous flow chemistry represents a significant technological advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

While specific literature detailing a continuous flow synthesis for this compound is not prevalent, the principles of this technology are highly applicable. For instance, continuous flow processes often utilize polymer-supported reagents and scavengers. nih.gov This technique simplifies purification by allowing unreacted reagents and byproducts to be captured, eliminating the need for traditional aqueous extractions and column chromatography. nih.gov Such an approach would reduce workup time and minimize solvent waste, aligning with green chemistry principles. nih.gov The improved heat exchange in flow reactors also allows for the safe use of highly exothermic reactions that might be hazardous on a large scale in a batch reactor.

Indirect Synthetic Pathways

Indirect methods, which involve the transformation of pre-functionalized precursors, are crucial for achieving the desired isomer of this compound with high purity.

A common and effective strategy for synthesizing this compound involves the conversion of a hydroxymethyl precursor. This two-step process typically begins with the creation of the corresponding alcohol, 3-(Hydroxymethyl)-2-methylpyridine, which is then converted to the desired bromomethyl compound.

An analogous synthesis is reported for the 3,5-isomer, which illustrates the chemical transformation effectively. researchgate.netlookchem.com In this process, 5-methylnicotinic acid is first esterified and then reduced using a reducing agent like sodium borohydride to yield 5-methyl-3-pyridinemethanol. lookchem.com This alcohol intermediate is then treated with hydrobromic acid, often in the presence of a solvent like xylene to facilitate the removal of water, to produce the final 3-(bromomethyl)-5-methylpyridine hydrobromide. lookchem.com A similar conversion of a hydroxymethyl group to a chloromethyl group using cyanuric chloride and DMF has also been demonstrated for a different pyridine derivative. mdpi.com

Table 1: Example of Hydroxymethyl to Bromomethyl Conversion

| Precursor | Reagent | Product | Yield |

|---|

This table illustrates a representative transformation on a similar pyridine isomer.

Direct bromination of 2-picoline (2-methylpyridine) often leads to a mixture of isomers, primarily 3-bromo-2-methylpyridine (B185296) and 5-bromo-2-methylpyridine, which are difficult to separate. google.comgoogle.com To overcome this lack of regioselectivity, multi-step synthetic sequences have been developed to ensure the bromine atom is introduced at the desired position.

One effective regiocontrolled strategy starts with 2-chloro-3-nitropyridine. google.comgoogle.com This method proceeds through several key steps:

Condensation and Decarboxylation: Diethyl malonate is reacted with 2-chloro-3-nitropyridine, followed by decarboxylation under acidic conditions to produce 2-methyl-3-nitropyridine (B124571). google.com

Reduction: The nitro group of 2-methyl-3-nitropyridine is then reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield 2-methyl-3-aminopyridine. google.com

Sandmeyer-type Reaction: The final step involves converting the amino group to the desired bromine. The 2-methyl-3-aminopyridine is treated with hydrobromic acid and then sodium nitrite (B80452) at low temperatures, followed by the introduction of bromine, to yield the target 2-methyl-3-bromopyridine with high regioselectivity and a reported molar yield of 95%. google.comgoogle.com

While this route yields 3-bromo-2-methylpyridine, subsequent radical bromination of the methyl group would be required to obtain the final this compound.

Green Chemistry Principles in Synthesis

Solvents are a major contributor to chemical waste, often accounting for 80-90% of the total mass in a given process. researchgate.net Therefore, careful solvent selection is a cornerstone of green chemistry. rsc.org The ideal solvent should not only facilitate the reaction effectively but also have a low environmental impact, be recyclable, and pose minimal health and safety risks. rsc.orgmpg.de

In the synthesis of bromomethylpyridines, older methods have employed hazardous solvents like carbon tetrachloride (CCl4). lookchem.com Green chemistry principles advocate for replacing such solvents with safer alternatives. For instance, a synthesis of a related compound, 2-methyl-3-bromopyridine, utilizes ethyl acetate (B1210297) for extraction, which is a more environmentally benign solvent. chemicalbook.com The goal is to select solvents that can reduce both cost and CO2 emissions, potentially by as much as 67% and 70%, respectively, even for reactions with similar yields. rsc.org Waste minimization also involves designing processes that reduce the number of purification steps, such as the use of polymer-supported scavengers in continuous flow systems to avoid aqueous workups. nih.gov

To quantify the "greenness" of a chemical reaction, several metrics have been developed. Two of the most common are Atom Economy (AE) and Reaction Mass Efficiency (RME). researchgate.netwikipedia.org

Atom Economy (AE) is a theoretical calculation that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.com It assumes a 100% yield and does not account for solvents or excess reagents. tamu.edu

Formula for Atom Economy: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Reaction Mass Efficiency (RME) provides a more practical and robust measure of a reaction's efficiency. researchgate.net It takes into account the reaction yield, stoichiometry, and the actual masses of reactants used. wikipedia.orgtamu.edu RME reflects the percentage of the mass of reactants that is converted into the isolated product. tamu.edu

Formula for Reaction Mass Efficiency: RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100 researchgate.net

Addition reactions are often highly atom-efficient, while substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts. buecher.de Assessing these metrics allows chemists to compare different synthetic routes and identify the one that is most efficient and produces the least waste.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Hydroxymethyl)-2-methylpyridine |

| 2-Methylpyridine (B31789) (2-Picoline) |

| 3-Bromo-2-methylpyridine |

| 5-Bromo-2-methylpyridine |

| 2-Chloro-3-nitropyridine |

| Diethyl malonate |

| 2-Methyl-3-nitropyridine |

| 2-Methyl-3-aminopyridine |

| Hydrobromic acid |

| Sodium nitrite |

| Bromine |

| 5-Methylnicotinic acid |

| Sodium borohydride |

| 5-Methyl-3-pyridinemethanol |

| 3-(Bromomethyl)-5-methylpyridine hydrobromide |

| 2-Bromo-6-hydroxymethylpyridine |

| 2-Bromo-6-chloromethylpyridine |

| Cyanuric chloride |

| Dimethylformamide (DMF) |

| Xylene |

| Carbon tetrachloride |

| Ethyl acetate |

Reactivity and Reaction Mechanisms of 3 Bromomethyl 2 Methylpyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for 3-(bromomethyl)-2-methylpyridine, where the bromide ion, an excellent leaving group, is displaced by a wide range of nucleophiles. These reactions predominantly follow a bimolecular (SN2) mechanism.

SN2 Pathways with Diverse Nucleophiles (e.g., Amines, Azides, Thiols)

The electrophilic carbon of the bromomethyl group is readily attacked by various nucleophiles in a concerted, one-step SN2 mechanism. wikipedia.orglibretexts.org This process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. chemicalnote.compharmaguideline.com

Amines: Primary and secondary amines, as well as other nitrogen-based nucleophiles like pyridines, react with this compound to form the corresponding substituted amines and pyridinium (B92312) salts. These reactions are fundamental in building more complex molecular architectures.

Thiols: Thiolate anions, generated from thiols, are potent nucleophiles that readily displace the bromide to form thioethers. These reactions are typically efficient and proceed under mild conditions. nih.govnih.gov The general scheme involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon.

Azides: The azide (B81097) ion (N₃⁻) is another effective nucleophile that reacts with this compound to yield the corresponding azidomethylpyridine. This reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org

The table below summarizes the SN2 reactions of this compound with representative nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | 3-(Diethylaminomethyl)-2-methylpyridine |

| Thiol | Ethanethiol | 3-(Ethylthiomethyl)-2-methylpyridine |

| Azide | Sodium Azide | 3-(Azidomethyl)-2-methylpyridine |

Influence of Steric and Electronic Factors on Reaction Kinetics

The kinetics of SN2 reactions are highly sensitive to both steric and electronic effects within the substrate. wikipedia.org The rate of these reactions follows second-order kinetics, being dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comnumberanalytics.com

Rate = k[this compound][Nucleophile]

Steric Factors: The presence of the methyl group at the 2-position of the pyridine (B92270) ring, adjacent to the reacting bromomethyl group, introduces significant steric hindrance. youtube.comyoutube.com This bulkiness impedes the backside attack of the nucleophile, which is a requirement for the SN2 mechanism. libretexts.org This steric hindrance can decrease the reaction rate compared to an unsubstituted analogue like 3-(bromomethyl)pyridine. Studies on similarly substituted pyridines have shown that ortho-substituents can lower the stability and formation constants of complexes due to steric effects. rsc.orgresearchgate.net

Electronic Factors: The pyridine ring is an electron-withdrawing system, which can influence the electrophilicity of the benzylic carbon. However, the primary electronic effect in this benzylic-type halide is the stabilization of the transition state. The π-system of the pyridine ring can overlap with the p-orbitals of the reacting carbon in the pentacoordinate transition state, lowering its energy and facilitating the substitution process. wikipedia.org

The interplay of these factors is summarized in the table below.

| Factor | Influence on this compound | Effect on SN2 Rate |

| Steric | The 2-methyl group physically obstructs the path of the incoming nucleophile. youtube.comyoutube.com | Decreases reaction rate. |

| Electronic | The pyridine ring stabilizes the negative charge buildup on the leaving group in the transition state. | Increases reaction rate. |

Formation of Pyridinium Salts

A specific and important class of SN2 reactions involving this compound is its reaction with pyridine derivatives to form quaternary pyridinium salts. This classic transformation is known as the Menschutkin reaction. In this reaction, the nitrogen atom of a nucleophilic pyridine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new C-N bond. acs.org

These resulting pyridinium salts are not just stable products but can also serve as versatile intermediates in further synthetic transformations, for example, as precursors for the generation of benzylic radicals. nih.govwhiterose.ac.uk The reaction is general for a wide variety of substituted pyridines, with the rate being influenced by the nucleophilicity of the pyridine used.

Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound is a valuable substrate for carbon-carbon bond-forming cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki–Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org While traditionally used for coupling C(sp²)-hybridized carbons, advancements have extended its scope to include C(sp³)-hybridized electrophiles like benzylic halides. nih.gov This is often referred to as a B-Alkyl Suzuki-Miyaura coupling. nih.govprinceton.edu

In this context, this compound can couple with various aryl- or vinyl-boronic acids or their esters. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology provides an effective route to diarylmethane and related structures, which are significant motifs in medicinal chemistry. nih.govnih.gov The reaction tolerates a wide range of functional groups and can be carried out under relatively mild conditions. acs.org

| Coupling Partner | Catalyst System (Example) | Product Type |

| Phenylboronic acid | PdCl₂(dppf)/Cs₂CO₃ | 2-Methyl-3-benzylpyridine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₃PO₄ | 3-(4-Methoxybenzyl)-2-methylpyridine |

| Vinylboronic acid | Pd(OAc)₂/PCy₃ | 3-Allyl-2-methylpyridine |

Radical Coupling Reactions

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a stabilized 2-methyl-3-pyridylmethyl radical. This radical species can then participate in various coupling reactions. The generation of this radical can be initiated by photoredox catalysis or by using radical initiators. acs.orgwhiterose.ac.uk

Once formed, the benzylic-type radical can couple with other radical species or add to unsaturated systems like alkenes. acs.orgnih.gov For instance, photocatalytic methods have been developed where a lutidinium salt, formed in situ from a benzyl (B1604629) halide, undergoes single-electron transfer to generate a benzylic radical, which then couples with an electron-deficient alkene. acs.org This approach enables the formation of new carbon-carbon bonds under mild conditions, expanding the synthetic utility of this compound into the realm of radical chemistry. beilstein-journals.orglibretexts.org

Rearrangement Reactions Involving the Bromomethyl Moiety

The bromomethyl group is a versatile functional handle that can participate in a variety of transformations, including those that lead to significant alterations of the molecular structure.

Intramolecular Cyclizations and Skeletal Rearrangements

While specific literature on the intramolecular cyclization of this compound is not abundant, the principles of organic chemistry allow for predictions of its potential reactivity. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic attack. If a suitable nucleophile is present within the same molecule or a tethered reactant, intramolecular cyclization can occur. For instance, conversion of the methyl group to a nucleophilic species could potentially lead to the formation of a fused ring system.

Skeletal rearrangements represent a more profound transformation of the molecular framework. Such rearrangements in heterocyclic systems can be induced by various stimuli, including Lewis acids or photochemical conditions. thieme-connect.dersc.orgrsc.org In the context of this compound, a cationic rearrangement could be envisaged, potentially initiated by the loss of the bromide ion to form a pyridyl-stabilized carbocation. nih.gov This intermediate could then undergo ring expansion or other skeletal changes. For example, treatment with a Lewis acid like aluminum chloride could mediate such a rearrangement. rsc.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can selectively target the methyl or bromomethyl groups, or the pyridine ring itself, depending on the reagents and reaction conditions.

The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation would yield 3-(bromomethyl)pyridine-2-carboxylic acid. Conversely, the bromomethyl group is also susceptible to oxidation, which could lead to the formation of 3-formyl-2-methylpyridine or, with a stronger oxidant, 2-methylnicotinic acid.

Reduction of the bromomethyl group is a more common transformation. This can be achieved using various reducing agents, which would convert the bromomethyl group to a methyl group, yielding 2,3-dimethylpyridine. The choice of reductant would be crucial to avoid the reduction of the pyridine ring.

C-H Activation Studies on Substituted Pyridine Ring Systems

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings is a powerful tool in synthetic chemistry, offering a more atom-economical approach to constructing complex molecules. rsc.orgnih.govnih.gov The regioselectivity of these reactions is a key challenge, heavily influenced by the electronic and steric properties of the substituents on the pyridine ring. nih.gov

Regioselective Functionalization of Pyridine C-H Bonds

The pyridine ring is electron-deficient, which makes it challenging to functionalize via electrophilic substitution. youtube.com However, transition metal-catalyzed C-H activation provides a viable pathway. The nitrogen atom in the pyridine ring can act as a directing group, often favoring functionalization at the C2 and C6 positions. nih.govslideshare.net However, by employing specific catalysts, ligands, or directing groups, functionalization at the C3, C4, and C5 positions can be achieved. nih.goveurekaselect.combeilstein-journals.org For instance, the use of certain palladium catalysts in the presence of specific ligands has enabled the C3-arylation of pyridines. beilstein-journals.org Furthermore, temporary de-aromatization of the pyridine ring can reverse its electronic properties, enabling meta-C-H functionalization with a high degree of selectivity. uni-muenster.de

Impact of Methyl and Bromomethyl Substituents on C-H Activation

The substituents on the pyridine ring in this compound have a significant impact on the regioselectivity of C-H activation.

The methyl group at the C2 position is an electron-donating group, which can activate the pyridine ring towards electrophilic attack and influence the regioselectivity of metalation. Its presence can sterically hinder functionalization at the C2 position itself, potentially directing reactions to other sites.

The bromomethyl group at the C3 position has a more complex influence. The bromine atom is electron-withdrawing by induction, which can decrease the electron density of the pyridine ring and affect its reactivity. The bromomethyl group can also exert steric effects, influencing the approach of catalysts and reactants. The mechanism of C-H activation in the presence of a bromomethyl group can involve either direct metalation of a C-H bond on the ring or initial reaction at the bromomethyl site.

Applications in Advanced Organic Synthesis and Chemical Research

Building Block for Complex Molecule Construction

The reactivity of the bromomethyl group in 3-(bromomethyl)-2-methylpyridine makes it an excellent starting point for constructing intricate molecular architectures. This is particularly evident in its application for elaborating pyridine-derived frameworks and as a precursor in the multi-step synthesis of biologically active molecules.

Elaboration of Pyridine-Derived Frameworks

The pyridine (B92270) ring is a fundamental structural motif present in numerous natural products, pharmaceuticals, and functional materials. pipzine-chem.com this compound provides a convenient entry point for introducing diverse functional groups onto the pyridine core. The bromine atom in the bromomethyl group can be readily displaced by various nucleophiles, enabling the construction of a wide array of substituted pyridine derivatives with specific structures and functions. pipzine-chem.com

Precursor in Multi-Step Synthesis of Biologically Active Molecules

The pyridine scaffold is a privileged structure in drug discovery, with many approved drugs containing this heterocyclic ring system. bohrium.comnih.govresearchgate.net Consequently, this compound and its derivatives are important intermediates in the synthesis of pharmaceutically active compounds. For instance, brominated heterocycles, in general, are recognized for their bioactivities and their utility in nucleophilic substitution and cross-coupling reactions, which facilitates the rapid exploration of chemical space in drug development. mdpi.com The ability to undergo various chemical transformations allows for its incorporation into complex, multi-step synthetic pathways aimed at producing novel therapeutic agents. pipzine-chem.comyoutube.com

Intermediate in Heterocyclic Compound Synthesis

The reactivity of this compound extends to its use as a key intermediate in the synthesis of a variety of heterocyclic compounds, including fused and biheterocyclic systems.

Construction of Fused Heterocyclic Systems (e.g., Benzimidazoles, Thienopyridines)

The synthesis of fused heterocyclic systems often involves the annulation of a new ring onto a pre-existing one. This compound can participate in reactions that lead to the formation of such fused systems. For example, benzimidazoles, a class of heterocyclic compounds with a wide range of pharmaceutical applications, can be synthesized through various methods, some of which may involve pyridine-containing precursors. rsc.org The general reactivity of pyridine derivatives in forming fused systems is a well-established area of research.

Synthesis of Diverse Biheterocyclic Motifs

Biheterocyclic molecules, which contain two or more linked heterocyclic rings, are of significant interest in medicinal chemistry due to their diverse biological activities. rsc.org this compound can be employed in synthetic strategies to create these complex structures. The reactive bromomethyl group allows for coupling reactions with other heterocyclic moieties, leading to the formation of novel biheterocyclic compounds with potential applications in drug discovery. rsc.org

Precursor for Specialty Chemicals and Materials Research

Beyond its applications in pharmaceuticals, this compound serves as a precursor for the development of specialty chemicals and advanced materials. The introduction of the 2-methylpyridine (B31789) moiety can impart specific properties to polymers and other materials. pipzine-chem.com For example, pyridine-based ligands are crucial in coordination chemistry and have been used to create biomimetic metal complexes and heterogeneous catalysts. mdpi.com The ability to functionalize the pyridine ring through its bromomethyl group allows for the tailoring of material properties for specific applications. pipzine-chem.com

Role in Polymer and Material Science Applications

The utility of this compound in polymer and material science primarily lies in its ability to act as a functional monomer or initiator in various polymerization techniques, most notably in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity, which is crucial for establishing clear structure-property relationships.

The incorporation of the 2-methyl-3-pyridylmethyl moiety can impart specific functionalities to the resulting polymers. For instance, the pyridine nitrogen can act as a ligand for metal ions, opening up possibilities for the creation of metallopolymers with interesting catalytic or electronic properties. Furthermore, the polarity of the pyridine ring can influence the self-assembly of block copolymers in solution and in the solid state, leading to the formation of well-ordered nanostructures.

Research in this area focuses on synthesizing and characterizing polymers containing the 2-methyl-3-pyridylmethyl group and evaluating their properties for specific applications. These applications can range from the development of new thermoplastic elastomers and thermosets to the creation of functional coatings and materials for biomedical devices.

Below is a data table summarizing the properties of polymers synthesized using a pyridine-containing initiator, which showcases the impact of the pyridine moiety on the polymer's characteristics.

| Polymer System | Initiator/Monomer | Mn ( g/mol ) | PDI | Tg (°C) |

| Polystyrene | 1-(2-pyridyl)ethyl bromide | 10,000 | 1.15 | 105 |

| Poly(methyl methacrylate) | 1-(2-pyridyl)ethyl bromide | 12,500 | 1.20 | 110 |

| Poly(n-butyl acrylate) | 1-(2-pyridyl)ethyl bromide | 15,000 | 1.18 | -45 |

Table 1: Properties of Polymers Synthesized with a Pyridine-Containing Initiator. This table illustrates the influence of a pyridine-containing initiator on the properties of different polymers. The data is representative of typical results found in the literature for controlled radical polymerizations.

The research into the applications of this compound in polymer and material science is an active and evolving field. Future work will likely focus on the synthesis of more complex polymer architectures, such as block copolymers and star polymers, and the exploration of their use in advanced applications, including catalysis, electronics, and nanotechnology.

Functionalization and Derivatization Strategies

Introduction of Diverse Functional Groups at the Bromomethyl Site

The bromomethyl group (-CH₂Br) on the pyridine (B92270) ring is an excellent electrophilic center, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a variety of functional groups, leading to the synthesis of diverse derivatives such as ethers, thioethers, and amines.

The primary mechanism for these transformations is the SN2 reaction, where a nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromide ion, which is a good leaving group. libretexts.org This reaction is particularly efficient for primary alkyl halides like 3-(bromomethyl)-2-methylpyridine. masterorganicchemistry.com

Ethers and Thioethers: The Williamson ether synthesis is a classic and widely used method for preparing ethers, which can be readily applied to this compound. masterorganicchemistry.comlibretexts.org In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group to form an ether linkage. Similarly, thioethers can be synthesized by reacting this compound with a thiol or a thiolate salt. youtube.com The sulfur nucleophile in a thiolate is generally potent, leading to efficient formation of the C-S bond. youtube.com

Amines: The synthesis of amines through the reaction of alkyl halides with ammonia (B1221849) or primary or secondary amines is a fundamental transformation in organic chemistry. This compound can react with various amine nucleophiles to yield the corresponding substituted aminomethylpyridines. These reactions are crucial for building more complex molecules, including those with potential biological activity. researchgate.netrsc.org

The following table summarizes representative nucleophilic substitution reactions at the bromomethyl site of pyridine derivatives.

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Alkoxide (RO⁻) | Ether (R-O-CH₂-Py) | masterorganicchemistry.com |

| Oxygen | Phenoxide (ArO⁻) | Aryl Ether (Ar-O-CH₂-Py) | youtube.com |

| Sulfur | Thiolate (RS⁻) | Thioether (R-S-CH₂-Py) | youtube.comnih.gov |

| Nitrogen | Ammonia (NH₃) | Primary Amine (H₂N-CH₂-Py) | wikipedia.org |

| Nitrogen | Primary Amine (RNH₂) | Secondary Amine (RNH-CH₂-Py) | researchgate.net |

| Nitrogen | Secondary Amine (R₂NH) | Tertiary Amine (R₂N-CH₂-Py) | rsc.org |

| Py represents the 2-methylpyridin-3-yl moiety. |

Strategies for Further Pyridine Ring Functionalization

Beyond the reactivity of the bromomethyl group, the pyridine ring itself can be functionalized to introduce additional substituents and complexity. This is particularly important for synthesizing highly substituted pyridine derivatives, which are common scaffolds in pharmaceuticals and materials science.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgharvard.edu While this compound itself does not have a halogen on the ring, a related compound, such as a bromo- or chloro-substituted 3-(functionalized methyl)-2-methylpyridine, can undergo Suzuki coupling. For instance, a derivative like 5-bromo-3-(functionalized methyl)-2-methylpyridine could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 5-position of the pyridine ring. mdpi.comnih.gov These reactions typically employ a palladium catalyst, a base, and are carried out in a suitable solvent mixture. proprogressio.hu

Direct C-H Functionalization: More recent and atom-economical strategies involve the direct functionalization of C-H bonds on the pyridine ring. nih.gov These methods avoid the need for pre-functionalized starting materials (like halopyridines). For a 2,3-disubstituted pyridine, C-H activation can be directed to specific positions on the ring, although this can be challenging due to the electronic nature of the pyridine ring and potential steric hindrance. nih.gov Specialized ligands and catalysts are often required to achieve high regioselectivity in these transformations. nih.gov

The table below outlines key strategies for the functionalization of the pyridine ring.

| Reaction Type | Key Reagents | Position of Functionalization (Example) | Description | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid (R-B(OH)₂) | C5 (if starting with a 5-halo-pyridine derivative) | Forms a new C-C bond, introducing an aryl or vinyl group. | libretexts.orgmdpi.com |

| C-H Olefination | Pd catalyst, Ligand, Alkene | C4, C5, or C6 | Introduces an alkene substituent directly onto the pyridine ring. | nih.gov |

| C-H Arylation | Pd catalyst, Ligand, Aryl halide | C4, C5, or C6 | Forms a new C-C bond with an aromatic ring. | nih.gov |

Analytical Derivatization for Enhanced Detection and Quantification in Research

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect and quantify. For compounds like this compound and its derivatives, derivatization can improve their chromatographic behavior and enhance their response in mass spectrometry.

This compound itself can act as a derivatizing agent for analytes containing nucleophilic functional groups (e.g., thiols, phenols, carboxylic acids) due to the high reactivity of its bromomethyl group. The introduction of the 2-methylpyridin-3-ylmethyl moiety can enhance the ionization efficiency of the target analyte in mass spectrometry.

Conversely, if this compound or its metabolites are the target analytes, they can be derivatized to improve their detection. For example, reaction with a fluorescent nucleophile could allow for sensitive detection by fluorescence-based techniques.

Both LC-MS and GC-MS are powerful techniques for the analysis of complex mixtures. Derivatization is often employed to improve the performance of these methods for certain analytes.

LC-MS Derivatization: For LC-MS analysis, derivatization is often used to improve ionization efficiency and chromatographic retention. Pyridine-containing compounds can be derivatized to enhance their signal in the mass spectrometer. For instance, derivatizing agents that introduce a permanently charged group or a group with high proton affinity can significantly increase the sensitivity of detection in electrospray ionization (ESI) mass spectrometry. nih.govshimadzu-webapp.eu Reagents like pyridine-3-sulfonyl chloride have been used to derivatize hydroxyl groups, leading to improved LC-ESI-MS/MS analysis. nih.gov Similarly, picolinic acid can be used to derivatize hydroxyl-containing compounds, enhancing their detection. researchgate.net The pyridine nitrogen in the resulting derivative can be readily protonated, leading to a strong signal in positive ion mode ESI.

GC-MS Derivatization: For GC-MS analysis, derivatization is primarily used to increase the volatility and thermal stability of polar analytes. While this compound itself is likely volatile enough for GC-MS, its more polar derivatives, such as those containing hydroxyl or amino groups, would require derivatization. Common derivatization methods for these functional groups include silylation (e.g., with BSTFA or MSTFA) or acylation. mdpi.com While pyridine itself can be used as a catalyst in these reactions, it's important to note that this can sometimes lead to byproducts. acs.org For the analysis of pyridine alkaloids, which are structurally related to this compound, GC-MS methods have been developed both with and without derivatization. ijpsr.info In some cases, specific ionization techniques in MS can selectively ionize pyridine alkaloids without the need for derivatization. nih.gov

The following table provides examples of derivatization strategies relevant for the analysis of pyridine-containing compounds.

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose | Reference |

| LC-MS | Pyridine-3-sulfonyl chloride | Hydroxyls, Phenols | Enhanced ionization (proton affinity) | nih.gov |

| LC-MS | Picolinic acid | Hydroxyls | Enhanced ionization and fragmentation | researchgate.net |

| LC-MS | Pyrylium salts | Primary amines | Introduction of a fixed positive charge | shimadzu-webapp.eu |

| GC-MS | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyls, Amines, Carboxylic acids | Increased volatility and thermal stability | mdpi.com |

| MS | PFTBA (Perfluorotributylamine) | Pyridine nitrogen | Selective chemical ionization | nih.gov |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The process of determining a reaction mechanism involves identifying all elementary steps, intermediates, and transition states. fiveable.me This detailed knowledge allows chemists to predict how changes in reaction conditions will affect the products and their yields.

Spectroscopic techniques are invaluable tools for detecting and characterizing transient species that are formed during a chemical reaction. In the context of reactions involving brominated pyridine (B92270) derivatives, techniques like NMR spectroscopy and mass spectrometry are pivotal. For instance, in the synthesis of related bromo-chloromethyl)pyridine compounds, ¹H- and ¹³C-NMR spectroscopy, along with GC-MS, have been used to identify the desired products and any byproducts, providing insights into the reaction's progress and selectivity. mdpi.com The formation of reaction intermediates in nucleophilic substitution reactions, such as those involving bromide ions, can be studied using techniques like anion photoelectron spectroscopy, which provides information about the electronic structure of these transient species. nih.govecu.edu.au

For example, in the synthesis of a bromine-substituted (chloromethyl)pyridine, NMR analysis was crucial in determining the extent of conversion to the desired product and identifying overconversion to a dichlorinated byproduct. mdpi.com This level of detail is critical for optimizing reaction conditions to maximize the yield of the target molecule.

Kinetic studies measure the rate at which a reaction proceeds, providing quantitative data that can be used to formulate a rate law. This rate law, in turn, offers clues about the molecularity of the rate-determining step of the reaction. For pyridine derivatives, kinetic studies can be conducted to understand their reactivity in various transformations.

Methods like stopped-flow analysis can be used to study rapid bimolecular reactions, allowing for the determination of association and dissociation rate constants. nih.gov By converting a bimolecular reaction into a pseudo-first-order process, the rate constants for individual steps can be determined. nih.gov The kinetics of reactions involving substituted pyridines, such as the synthesis of 2-methyl-5-ethyl pyridine, have been systematically investigated to develop reaction models that describe the formation of both the desired product and side products. rsc.org Such models, often developed using techniques like operando Raman spectroscopy, are essential for process intensification and optimization. rsc.org

The determination of rate constants for reactions involving charged reactants, which can be relevant in the context of pyridinium (B92312) salt formation, requires careful consideration of ionic strength effects. nih.gov Techniques like pulse laser photolysis can be employed to study the kinetics of such reactions, and appropriate models, such as the Debye-Hückel extended law, can be used to account for the influence of ionic strength on the reaction rate. nih.gov

Theoretical and Computational Chemistry Approaches

In conjunction with experimental studies, computational chemistry has emerged as a powerful tool for investigating reaction mechanisms and predicting the properties of molecules. fiveable.me Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational efficiency, making it suitable for studying large molecular systems. scirp.org

Density Functional Theory (DFT) for Reactivity and Pathway Predictions

DFT calculations can be used to model the potential energy surfaces of reactions, providing insights into the stability of intermediates and the energy barriers of transition states. fiveable.me This information helps in predicting the most likely reaction pathway. For pyridine derivatives, DFT studies have been employed to investigate the mechanisms of various reactions, including Suzuki cross-coupling reactions. mdpi.com These studies can help rationalize observed product distributions and regioselectivity. mdpi.com

For example, DFT modeling has been used to explore the mechanisms of hydrodebromination reactions that can accompany Suzuki-Miyaura reactions of brominated pyridazinones, providing a reasonable explanation for the observed regioselectivity. mdpi.com Furthermore, DFT calculations have been used to study the properties of various pyridine derivatives, including their potential as high-energy materials. researchgate.net

Analysis of Electronic Properties and Nucleophilicity of Substituted Pyridines

The electronic properties of pyridine and its derivatives are key to their reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring generally less reactive towards electrophilic substitution than benzene. numberanalytics.com Conversely, it is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. numberanalytics.comyoutube.com

Computational methods, particularly DFT, are extensively used to analyze the electronic structure of substituted pyridines and to predict their nucleophilicity. ias.ac.in The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, are crucial in determining a molecule's reactivity. mdpi.comnumberanalytics.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com

Studies have shown that substituents on the pyridine ring can significantly influence its electronic properties and, consequently, its reactivity. rsc.org For instance, DFT calculations have been used to examine the nucleophilicity of a range of 3- and 4-substituted pyridines, establishing correlations between calculated properties and experimental nucleophilicity values. ias.ac.in This understanding is vital for the design of novel organocatalysts based on the pyridine scaffold. nih.gov

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-(Bromomethyl)-2-methylpyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and splitting patterns (e.g., doublets, triplets) dictated by their position relative to the nitrogen atom and the other substituents. The protons of the bromomethyl group (-CH₂Br) would likely produce a singlet in the range of 4.5-5.0 ppm. The methyl group (-CH₃) protons attached to the pyridine ring would also yield a singlet, but further upfield, generally around 2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring would resonate in the aromatic region (approximately 120-160 ppm). The carbon of the bromomethyl group would be expected in the 30-40 ppm range, while the methyl group carbon would appear at a higher field, around 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and typical ranges for similar structures, as specific experimental data was not available in the search results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |

| -CH₂Br Protons | ~4.7 | ~35 |

| -CH₃ Protons | ~2.5 | ~20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl and bromomethyl groups would be observed in the 1350-1450 cm⁻¹ range. A key absorption band for the C-Br bond would be expected in the lower frequency region, typically between 500 and 700 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound This table is based on characteristic frequency ranges for the expected functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C, C=N (Pyridine Ring) Stretch | 1400 - 1600 |

| C-H Bend | 1350 - 1450 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of similar intensity.

Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) or the entire bromomethyl group (•CH₂Br). This would result in significant fragment ions that can help to confirm the structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation patterns.

| Fragment Ion | Description |

| [C₇H₈BrN]⁺ | Molecular Ion (M⁺) |

| [C₇H₈N]⁺ | Loss of Bromine radical |

| [C₆H₆N]⁺ | Loss of Bromomethyl radical |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds and for monitoring the progress of a chemical reaction. For this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with a buffer to control pH. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring absorbs strongly. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could be analyzed by GC. A typical GC method would use a capillary column with a nonpolar or medium-polarity stationary phase. The instrument would be programmed with a specific temperature gradient for the oven to ensure good separation. An inert carrier gas, such as helium or nitrogen, would transport the compound through the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. GC is highly effective for assessing purity by detecting volatile impurities.

Hyphenated Techniques for Comprehensive Analysis

In modern chemical research, the analysis of complex mixtures requires sophisticated methodologies that can separate, identify, and quantify individual components with high precision and sensitivity. Hyphenated analytical techniques, which involve the online coupling of a separation method with a detection method, have become indispensable tools for this purpose. rjpn.orgsaspublishers.com This integration, often via a specialized interface, synergizes the strengths of each technique, leading to enhanced analytical performance that surpasses what can be achieved with standalone systems. saspublishers.com

The primary advantage of hyphenation is its ability to provide comprehensive information from a single analytical run. rjpn.org Techniques like liquid chromatography (LC) or gas chromatography (GC) excel at separating components from a complex matrix, while spectroscopic techniques like mass spectrometry (MS) provide detailed structural information for identification and quantification. saspublishers.com This combination significantly improves resolution and sensitivity, shortens analysis time, and enhances the specificity and accuracy of results, which is particularly crucial in pharmaceutical, environmental, and biochemical analysis. rjpn.org

Among the most powerful and widely used hyphenated methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are fundamental in the analysis of synthetic reaction mixtures, impurity profiling, and characterization of compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the high-resolution separation capability of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile, polar, or thermally unstable compounds that are not amenable to gas chromatography. saspublishers.com In the context of this compound, which is a reactive intermediate, LC-MS/MS is invaluable for monitoring reaction progress and identifying impurities formed during synthesis and storage. rjpn.orgresearchgate.net

The process involves introducing a sample into the LC system, where components are separated based on their affinity for the stationary and mobile phases. The separated analytes then enter the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where they are converted into gas-phase ions. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (representing the compound of interest) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even at trace levels. nih.gov

Interactive Data Table: Illustrative LC-MS/MS Parameters for Pyridine Derivative Analysis

The following table outlines typical parameters that could be adapted for the analysis of this compound in a synthetic mixture.

| Parameter | Setting | Purpose |

| LC System | UPLC/HPLC | High-resolution separation of components. |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization mode. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds from the column. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes pyridine compounds. |

| MS/MS Analyzer | Triple Quadrupole | Enables selective and sensitive quantification via MRM. |

| Precursor Ion (m/z) | 267.9 (for C₇H₉Br₂N, [M+H]⁺) | Selects the protonated molecular ion of the target compound. |

| Product Ion (m/z) | 187.0 (Loss of HBr) | A characteristic fragment used for confirmation and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and thermally stable compounds. jmchemsci.com It is widely used for analyzing reaction by-products, starting materials, and certain impurities in the synthesis of pharmaceutical intermediates. mdpi.com For a compound like this compound, GC-MS can be employed to detect volatile impurities or related compounds present in the reaction mixture. mdpi.com

In GC-MS, the sample is vaporized and introduced into a capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, where compounds are separated based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. mdpi.com EI causes predictable fragmentation of molecules, creating a unique mass spectrum that acts as a "fingerprint" for identification by comparison with spectral libraries. mdpi.com

Research on related brominated (chloromethyl)pyridine precursors has utilized GC-MS to confirm product identity and analyze fragmentation patterns, demonstrating the technique's utility in characterizing such structures. mdpi.com The detection of specific mass-to-charge ratio (m/z) fragments can confirm the presence of the bromomethylpyridine structure and distinguish it from side products. mdpi.com

Interactive Data Table: Representative GC-MS Parameters for Halogenated Pyridine Analysis

This table provides typical experimental conditions for the GC-MS analysis of compounds structurally related to this compound.

| Parameter | Setting | Purpose |

| GC System | Agilent 7890B or similar | Standard equipment for GC analysis. |

| Column | HP-5MSI (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of compounds. mdpi.com |

| Carrier Gas | Helium | Inert gas to move analytes through the column. mdpi.com |

| Inlet Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. mdpi.com |

| Oven Program | 60°C hold for 2 min, ramp to 240°C at 10°C/min | Temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. mdpi.com |

| MS Analyzer | Quadrupole | Commonly used mass filter for routine analysis. |

| Mass Range (m/z) | 40-550 amu | Scans a broad range to detect various fragments and the molecular ion. mdpi.com |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Bromomethylpyridines

The synthesis of functionalized pyridines is a mature field, yet there is a continuous drive towards methods that are more efficient, cost-effective, and environmentally benign. Traditional methods for producing brominated pyridines can involve harsh conditions, such as high temperatures and the use of strong acids or hazardous reagents like elemental bromine. chemicalbook.commaxbrainchemistry.com For instance, one documented synthesis of 3-bromo-2-methylpyridine (B185296) involves reacting 2-methylpyridine (B31789) with bromine and aluminum chloride at 100°C, resulting in a modest yield and requiring extensive purification. chemicalbook.com Another common route involves multiple steps starting from 2-chloro-3-nitropyridine. chemicalbook.com These approaches highlight the need for innovation in line with the principles of green chemistry. unibo.it

Future research is focused on several key areas to improve the synthesis of bromomethylpyridines:

Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov Developing selective catalytic systems, potentially using earth-abundant metals like iron, to directly brominate the methyl group or functionalize the pyridine (B92270) ring of a precursor like 2-methylpyridine would represent a significant advancement in atom economy and process efficiency. rsc.org

Microwave-Assisted and Multicomponent Reactions: Microwave-assisted organic synthesis is a recognized green chemistry tool that can dramatically reduce reaction times and improve yields. nih.govresearchgate.net Designing one-pot, multicomponent reactions where several chemical bonds are formed in a single operation under microwave irradiation could provide a rapid and efficient pathway to highly substituted pyridines, which could then be converted to the target bromomethyl derivative. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. Adapting bromination reactions, which can be highly exothermic, to flow chemistry setups could enable better process control and lead to higher purity products with reduced waste.

Photochemical Methods: Visible-light photoredox catalysis offers a mild and powerful way to generate reactive radical intermediates. acs.org Research into the photochemical bromination of 2-methylpyridine could yield a more selective and sustainable alternative to traditional radical bromination methods that often require high temperatures or harsh initiators. masterorganicchemistry.com

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of 3-(bromomethyl)-2-methylpyridine is dictated by three primary features: the electrophilic carbon of the bromomethyl group, the nucleophilic nitrogen atom of the pyridine ring, and the aromatic ring itself. While its use in standard nucleophilic substitution reactions is common, there remains significant potential to uncover more exotic transformations.

Benzylic-type Reactivity: The CH₂Br group is analogous to a benzylic bromide, making it susceptible to a range of reactions beyond simple substitution. masterorganicchemistry.com Future studies could explore its participation in photoredox-mediated coupling reactions. For example, while simple benzyl (B1604629) bromide can be challenging to activate under certain photoredox conditions, functionalized pyridinium (B92312) radicals can participate in unique coupling reactions. nih.gov Investigating the generation of a radical at the methylene (B1212753) position of this compound could open pathways to novel carbon-carbon and carbon-heteroatom bond formations.

Pyridinium Salt Chemistry: The pyridine nitrogen readily reacts with alkyl halides to form N-alkylpyridinium salts. maxbrainchemistry.com These salts have recently gained attention as versatile intermediates in radical-based C-H functionalization reactions under visible light. acs.org By converting this compound into a pyridinium salt (e.g., by N-alkylation or N-acylation), its electronic properties are altered, which can direct subsequent reactions to specific positions on the pyridine ring (typically C2 and C4) with high regioselectivity under mild, acid-free conditions. acs.org

N-Oxide Mediated Functionalization: The conversion of the pyridine nitrogen to an N-oxide is a classic strategy for altering the ring's reactivity. Pyridine N-oxides exhibit enhanced electrophilicity at the C2 position and can serve as precursors for a wide array of functionalized pyridines. researchgate.netresearchgate.net Exploring the chemistry of this compound-N-oxide could unlock pathways for functionalization at the otherwise less reactive positions of the pyridine ring.

Metal-Catalyzed Cross-Coupling: While the bromomethyl group is primarily used for substitution, the pyridine ring itself can participate in cross-coupling reactions. Research into the direct C-H functionalization of the pyridine ring in this compound, for instance, could enable the introduction of new substituents at the C4, C5, or C6 positions, creating highly decorated and valuable pyridine derivatives. nih.govthieme-connect.com A recent breakthrough in the meta-C-H functionalization of pyridines using a temporary de-aromatization strategy could be particularly relevant for modifying the C5 position. analytik.news

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique combination of a reactive bromomethyl group and a pyridine core makes this compound a valuable intermediate in several established and emerging fields.

Medicinal Chemistry: Pyridine is the second most common nitrogen heterocycle found in FDA-approved pharmaceuticals and is a key scaffold in drug discovery. nih.govthieme-connect.com Derivatives of this compound are used as starting materials for synthesizing molecules with potential pharmacological activity, including anti-cancer, anti-inflammatory, and antibacterial agents. pipzine-chem.comchemimpex.com For example, it serves as a building block for novel TYK2 inhibitors being investigated for autoimmune diseases and in the synthesis of thieno pipzine-chem.comthieme-connect.depyridine derivatives with antitumor activity against triple-negative breast cancer cell lines. mdpi.comnih.gov Future work will likely focus on incorporating this moiety into libraries of diverse compounds for high-throughput screening against new biological targets.

Agrochemicals: Similar to its role in pharmaceuticals, this compound is a precursor in the development of modern agrochemicals such as herbicides and fungicides, contributing to crop protection. chemimpex.com Research in this area aims to create more potent and selective agents with improved environmental profiles.

Materials Science and Catalysis: The pyridine nitrogen is an excellent ligand for coordinating to metal ions. As such, this compound can be used to synthesize specialized ligands for catalysts or to create functional materials. nih.govchemimpex.com The bromomethyl group allows the molecule to be tethered to polymers or surfaces, creating functionalized materials with unique catalytic or binding properties. mdpi.com Future applications could include the development of novel photoredox catalysts, sensors, or advanced polymers. ambeed.com

The table below summarizes the key research directions and potential impacts.

| Section | Focus Area | Description of Research | Potential Impact |

| 8.1. Synthesis | Green Chemistry | Developing catalytic, microwave-assisted, or flow-chemistry-based synthetic routes. rsc.orgnih.govresearchgate.net | Reduced waste, lower energy consumption, improved safety and scalability. |

| 8.2. Reactivity | Novel Transformations | Exploring photoredox catalysis, pyridinium salt intermediates, and N-oxide chemistry. acs.orgnih.govresearchgate.net | Discovery of new reactions, creation of highly functionalized and complex molecules. |

| 8.3. Applications | Emerging Fields | Use as a building block in medicinal chemistry for new drug targets (e.g., TYK2 inhibitors), advanced materials, and specialized agrochemicals. chemimpex.commdpi.comnih.gov | Development of new therapeutics, high-performance materials, and sustainable agricultural solutions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-2-methylpyridine, and how do reaction conditions influence yield?

- Methodology :

- Bromination of 2-methylpyridine derivatives : A precursor like 2-amino-3-methylpyridine can undergo regioselective bromination using reagents such as N-bromosuccinimide (NBS) or Br₂ in polar solvents (e.g., DMF or CH₃CN) under reflux. Evidence suggests bromination at the methyl group requires radical initiators (e.g., AIBN) to achieve selective substitution .

- Alkylation strategies : Allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl derivatives) can be used in nucleophilic substitution reactions with pyridine-based substrates in acetonitrile or THF, typically requiring bases like triethylamine .

- Key Data :

- Optimal bromination conditions: 60–80°C, 12–24 hours, yields ~60–75% .

Q. How is this compound characterized analytically, and what spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : -NMR shows distinct peaks for the bromomethyl group () and aromatic protons (). -NMR confirms the C-Br bond () .

- Elemental analysis : Used to verify purity (e.g., C: 45–50%, H: 4–5%, N: 6–8%) .

- Mass spectrometry : Molecular ion peaks at confirm the molecular formula .

Q. What are the typical reaction pathways for this compound in heterocyclic chemistry?

- Methodology :

- Nucleophilic substitution : The bromomethyl group reacts with amines (e.g., morpholine) to form pyridylmethylamine derivatives, useful in ligand design. Reactions proceed in DMF at 80–100°C with K₂CO₃ as a base .

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) generates biarylpyridine derivatives .

Advanced Research Questions

Q. How does steric hindrance in this compound impact its reactivity in transition-metal-catalyzed reactions?

- Methodology :

- Catalytic studies : Nickel complexes (e.g., NiCl₂(dppe)) facilitate reductive coupling of bromomethylpyridines with alkenes. Steric effects from the 2-methyl group slow reaction kinetics but improve regioselectivity. Kinetic studies (e.g., GC-MS monitoring) show 20–30% reduced turnover frequency compared to unsubstituted analogs .

- DFT calculations : Used to model steric interactions between the methyl group and catalyst ligands, predicting optimal ligand frameworks (e.g., bulky phosphines) .

Q. What strategies mitigate competing side reactions (e.g., elimination or dimerization) during functionalization of this compound?

- Methodology :

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and reduce elimination. For example, reactions with thiols in DMSO yield thioether derivatives with >80% selectivity .

- Low-temperature protocols : Conducting reactions at −20°C in THF with slow reagent addition minimizes dimerization of reactive intermediates .

Q. How is this compound utilized in the synthesis of bioactive molecules, and what structural features enhance biological activity?

- Methodology :

- Antimicrobial agents : Coupling with thioxo-dihydropyridine cores generates compounds with MIC values <10 µg/mL against S. aureus. Structure-activity relationship (SAR) studies highlight the importance of the bromomethyl group for membrane penetration .

- Paramagnetic probes : Alkylation of phenolic acids (e.g., caffeic acid) with bromomethylpyridines introduces spin labels for EPR studies of biomolecules .

Contradictions and Limitations

- Synthetic yields : Bromination methods in report higher yields (~75%) compared to alkylation routes in (~60%), likely due to competing side reactions in the latter.

- Safety : While classifies bromomethylpyridines as skin/eye irritants (H315/H319), emphasizes flammability risks (Fp = 79°C), necessitating inert-atmosphere handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.